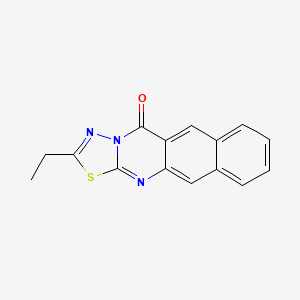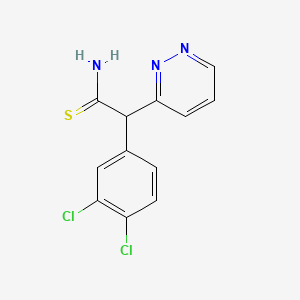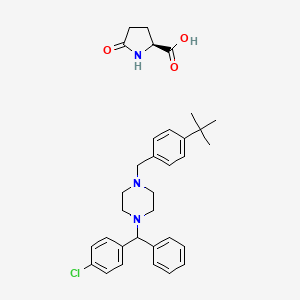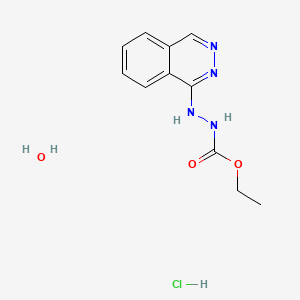
Aluminum iodide hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum iodide hexahydrate is a chemical compound with the formula AlI₃·6H₂O. It is a yellow powder that is highly soluble in water and alcohol. This compound is known for its strong Lewis acid properties and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum iodide hexahydrate can be synthesized by reacting metallic aluminum or aluminum hydroxide with hydrogen iodide or hydroiodic acid. The reaction typically involves dissolving aluminum in hydroiodic acid, followed by the removal of excess water to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of aluminum powder with iodine in the presence of water. This method ensures a high yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum iodide hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and iodine.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in substitution reactions, particularly with organic compounds.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Involves reducing agents like hydrogen or metals.
Substitution: Often involves organic reagents and solvents like ether or alcohol.
Major Products Formed:
Oxidation: Aluminum oxide and iodine.
Reduction: Aluminum metal and hydrogen iodide.
Substitution: Various organic iodides and aluminum derivatives.
Wissenschaftliche Forschungsanwendungen
Aluminum iodide hexahydrate has several scientific research applications:
Biology: Investigated for its potential use in biological systems due to its reactivity and solubility.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Employed in the production of aluminum alloys and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of aluminum iodide hexahydrate involves its strong Lewis acid properties. It can accept electron pairs from other molecules, facilitating various chemical reactions. This property makes it effective in breaking certain chemical bonds and catalyzing reactions .
Vergleich Mit ähnlichen Verbindungen
Aluminum chloride (AlCl₃): Similar in structure and reactivity but uses chlorine instead of iodine.
Aluminum bromide (AlBr₃): Another halide of aluminum with similar properties but uses bromine.
Aluminum fluoride (AlF₃): Less reactive compared to aluminum iodide but still a strong Lewis acid.
Uniqueness: Aluminum iodide hexahydrate is unique due to its high solubility in water and alcohol, and its strong Lewis acid properties. These characteristics make it particularly useful in specific chemical reactions and industrial applications where other aluminum halides may not be as effective .
Eigenschaften
CAS-Nummer |
10090-53-6 |
|---|---|
Molekularformel |
AlH12I3O6 |
Molekulargewicht |
515.79 g/mol |
IUPAC-Name |
aluminum;triiodide;hexahydrate |
InChI |
InChI=1S/Al.3HI.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |
InChI-Schlüssel |
MXJUQVJZBURDQQ-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.O.O.[Al+3].[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)




![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)







